Ac-Ile-Glu-Pro-Asp-p-nitroanilide, also known as Ac-IEPD-pNA, is a synthetic peptide compound with the chemical formula N-acetyl-L-isoleucyl-L-α-glutamyl-L-prolyl-N-(4-nitrophenyl)-L-α-asparagine, trifluoroacetate salt. This compound serves as a substrate for two critical enzymes: granzyme B and caspase-8. These enzymes specifically recognize and cleave the peptide sequence Ile-Glu-Pro-Asp (IEPD) within Ac-IEPD-pNA, resulting in the release of p-nitroanilide (pNA). The colorimetric detection of pNA at 405 nm allows for the quantification of granzyme B and caspase-8 activity, making this compound invaluable in biochemical research and assays related to apoptosis and immune responses .
Ac-IEPD-pNA is classified under synthetic peptides and is primarily utilized in biochemical research. It is sourced from various chemical suppliers and is used extensively in studies involving proteolysis and enzyme activity. The compound's structure and function make it a significant tool in cell biology, particularly in understanding programmed cell death (apoptosis) and immune responses .
The synthesis of Ac-Ile-Glu-Pro-Asp-p-nitroanilide involves assembling amino acids in a specific sequence through standard peptide synthesis techniques. While detailed industrial production methods are not widely documented, the general approach includes:
The synthesis process must consider factors such as the stability of amino acids under various conditions. For instance, aspartic acid can undergo hydrolysis under acidic conditions when paired with certain amino acids, which may necessitate careful selection or modification of the peptide sequence .
The molecular structure of Ac-Ile-Glu-Pro-Asp-p-nitroanilide consists of five amino acid residues linked by peptide bonds, with an N-acetyl group at one terminus and a p-nitrophenyl group attached to the asparagine residue at the other terminus. This structure is crucial for its recognition by granzyme B and caspase-8.
The molecular weight of Ac-IEPD-pNA is approximately 445.49 g/mol. The specific arrangement of its amino acids contributes to its biochemical properties and interactions with target enzymes .
Ac-Ile-Glu-Pro-Asp-p-nitroanilide undergoes enzymatic cleavage by granzyme B and caspase-8, which specifically target the IEPD sequence within the peptide. The major product formed from this reaction is p-nitroanilide (pNA), which can be quantified spectrophotometrically.
The reaction conditions typically involve incubating Ac-IEPD-pNA with granzyme B or caspase-8 at physiological pH and temperature. The release of pNA can be monitored over time to determine enzyme activity levels .
Ac-Ile-Glu-Pro-Asp-p-nitroanilide acts as a substrate for granzyme B, which cleaves it at the IEPD sequence. This cleavage activates several caspases that are integral to the apoptosis pathway.
The cleavage process leads to a cascade of events that result in programmed cell death, highlighting the compound's role in apoptosis research .
Ac-Ile-Glu-Pro-Asp-p-nitroanilide is typically presented as a white to off-white powder. It is soluble in dimethyl sulfoxide (DMSO) and other organic solvents but has limited solubility in water.
The compound exhibits stability under neutral pH conditions but can be prone to degradation under extreme pH levels or prolonged exposure to heat. Its reactivity with specific enzymes makes it an excellent substrate for studying proteolytic activity .
Ac-Ile-Glu-Pro-Asp-p-nitroanilide has several scientific applications:
Granzyme B (GrB), a serine protease stored in cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, is deployed to eliminate infected or malignant cells. Upon immune recognition, GrB is delivered into target cells via perforin pores, where it initiates apoptosis by cleaving critical substrates, notably caspases. Its primary specificity involves hydrolyzing peptide bonds after aspartic acid residues within target sequences (Ile-Glu-Pro-Asp, IEPD), a hallmark of caspase-activation sites [3] [4].
Ac-IEPD-pNA directly exploits this specificity. Structurally, it comprises:
Upon cleavage between Asp and pNA, the released pNA yields a quantifiable signal proportional to GrB activity. This design permits in vitro interrogation of GrB kinetics, inhibitor screening, and validation of immune cell cytotoxicity. For example, CTLs from cancer patients can be profiled for functional GrB activity using Ac-IEPD-pNA, linking enzymatic output to immune efficacy [3] [4].
Table 1: Key Biochemical Properties of Ac-IEPD-pNA
Property | Value |
---|---|
CAS Number | 216757-29-8 |
Molecular Weight | 634.26 Da |
Purity | >96% |
Optimal Cleavage Protease | Granzyme B |
Detection Wavelength | 405 nm (pNA release) |
Storage Conditions | -20°C or below |
Apoptosis hinges on caspase activation—a cascade initiated by "apical" caspases (e.g., caspase-8, -9) that activate "executioner" caspases (e.g., caspase-3, -7). Granzyme B bypasses upstream signals by directly processing caspase-3, -7, and -8, accelerating apoptosis. Ac-IEPD-pNA serves as a mechanistic probe to dissect this pathway:
Table 2: Cleavage Specificity of Granzyme B Toward Synthetic Substrates
Substrate | Target Protease | Sequence | Relative Cleavage Rate |
---|---|---|---|
Ac-IEPD-pNA | Granzyme B | IEPD↓pNA | 100% (Reference) |
Ac-VEID-pNA | Caspase-6 | VEID↓pNA | <5%* |
Ac-LEED-pNA | Caspase-4/13 | LEED↓pNA | Negligible* |
**Representative example based on specificity profiles from [1] [8].
The development of Ac-IEPD-pNA reflects decades of innovation in protease substrate design:
Recent engineering efforts focus on "smart" substrates (e.g., COVERT platform), where proteases like GrB are fused to inhibitory domains activated only by disease-specific proteases. Such designs draw inspiration from tools like Ac-IEPD-pNA, emphasizing specificity beyond natural targets [4] [7].
Table 3: Key Milestones in Synthetic Protease Substrate Development
Era | Advance | Example Substrate | Impact |
---|---|---|---|
1970s | Dipeptide-pNA conjugates | Bz-Arg-pNA | Basic protease quantification |
1990s | Tetrapeptide-pNA substrates | DEVD-pNA (caspase-3) | Defined caspase-specific motifs |
Late 1990s | Granzyme B optimal sequence identification | Ac-IEPD-pNA | Validated GrB’s role in caspase activation |
2020s | Engineered protease prodrugs | SUMO-GrB fusions | Targeted activation in disease contexts |
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